8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structures. This compound has garnered interest due to its potential pharmacological applications, particularly in neuropharmacology and medicinal chemistry.
The compound is classified under spirocyclic amines and is a derivative of diazaspiro compounds. The specific structure incorporates a diazabicyclic framework, which contributes to its biological activity. Research indicates that compounds within this classification can exhibit various biological effects, including receptor binding and modulation activities that may be beneficial in treating neurological disorders.
The synthesis of 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves several steps:
These methods are efficient and yield significant amounts of the desired compound, as reported in various studies focusing on similar diazaspiro compounds .
The molecular structure of 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one can be described as follows:
This unique structure allows for potential interactions with biological targets, influencing its pharmacological properties.
The compound can participate in several chemical reactions due to its functional groups:
The mechanism of action for 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one primarily involves modulation of neurotransmitter systems:
These properties are crucial for determining the compound's suitability for various applications in drug development and research.
The primary applications of 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one include:
The retrosynthetic strategy for 8-(2-methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one involves dissecting the molecule into two primary building blocks: the spirocyclic diazaspiro[4.5]decan-3-one core and the (1R,2R)-2-methylcyclopropanecarbonyl substituent. The final target molecule is envisioned to arise through N-acylation of the secondary amine group in the diazaspirodecane system with the activated cyclopropanecarbonyl chloride derivative. The diazaspiro[4.5]decan-3-one core itself can be disconnected to a piperidine-4-carboxaldehyde derivative and a protected glycine equivalent, which would undergo a reductive amination to form the spirocyclic architecture. The stereochemical integrity of the (1R,2R)-2-methylcyclopropanecarbonyl moiety necessitates either enantioselective synthesis or resolution techniques early in the synthetic sequence, as this configuration significantly influences the bioactive conformation of the final molecule. The tert-butoxycarbonyl (Boc) protecting group is strategically employed for amine protection in the diazaspiro precursor, allowing efficient deprotection under acidic conditions without affecting the cyclopropane ring or the amide functionality [1] [2].
The synthesis of 8-(2-methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one relies on two critical intermediates: (1R,2R)-2-methylcyclopropanecarbonyl chloride and a suitably protected 2,8-diazaspiro[4.5]decan-3-one derivative.
(1R,2R)-2-Methylcyclopropanecarbonyl chloride (CAS: 52194-65-7, C₅H₇ClO, MW: 118.56 g/mol) is synthesized from the corresponding carboxylic acid via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride. Commercial suppliers provide this compound with ≥95% purity, typically as a moisture-sensitive liquid requiring storage under inert atmosphere. The stereochemistry is confirmed through chiral HPLC or optical rotation measurements, with the (1R,2R) configuration being essential for proper spatial orientation in the final molecule [2].
2,8-Diazaspiro[4.5]decan-3-one hydrochloride (CAS: 945892-88-6, C₈H₁₅ClN₂O, MW: 190.67 g/mol) serves as the spirocyclic core precursor. This intermediate is synthesized through deprotection of the Boc-protected analogue (8-tert-butoxycarbonyl-3-oxo-2,8-diazaspiro[4.5]decane) using hydrogen chloride in dioxane. The reaction proceeds quantitatively at room temperature within 2 hours, followed by rotary evaporation to remove volatiles. Characterization includes MS (ES+): m/z=155 [M+H]⁺ and ¹H NMR (400 MHz, DMSO-d₆) showing diagnostic signals at δ=1.71 (t, J=7.1 Hz, 2H), 2.13 (s, 2H), and 8.78 (br. s, 2H) for the hydrochloride salt [1] [5] [7].
Table 1: Key Intermediates for Target Compound Synthesis [1] [2] [5]
Intermediate | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
---|---|---|---|---|
(1R,2R)-2-Methylcyclopropanecarbonyl chloride | 52194-65-7 | C₅H₇ClO | 118.56 | Liquid, ≥95% purity, moisture-sensitive |
2,8-Diazaspiro[4.5]decan-3-one hydrochloride | 945892-88-6 | C₈H₁₅ClN₂O | 190.67 | White crystalline solid, MS (ES+): m/z=155 [M+H]⁺ |
8-tert-Butoxycarbonyl-3-oxo-2,8-diazaspiro[4.5]decane | Not provided | C₁₁H₂₀N₂O₃ | 228.29 | Precursor for hydrochloride salt synthesis |
Construction of the spirooxindole-like core in 2,8-diazaspiro[4.5]decan-3-one requires precise stereocontrol, as the spatial arrangement significantly impacts biological activity. Two principal enzymatic strategies inspired by natural product biosynthesis provide valuable insights:
β-Face Epoxidation/Semipinacol Rearrangement: This biocatalytic approach, exemplified by the oxygenase CtdE in citrinadin biosynthesis, involves β-face specific epoxidation followed by regioselective epoxide collapse. The resulting semipinacol rearrangement generates the 3S-spirooxindole configuration with high fidelity. Computational studies reveal that substrate positioning within the enzyme's active site dictates facial selectivity for epoxidation, which in turn controls the stereochemistry of the spiro center during rearrangement [3].
α-Face Epoxidation Catalysis: Contrasting with CtdE, the flavoprotein monooxygenase PhqK catalyzes α-face epoxidation on bicyclic substrates, leading to 3R-spirooxindole formation. The evolutionary divergence between CtdE and PhqK highlights how subtle active site differences (e.g., residue composition and substrate binding pockets) can invert stereoselectivity [3].
In synthetic laboratories, non-enzymatic approaches include:
Table 2: Comparative Spirocyclization Strategies [3] [6]
Method | Key Steps | Stereoselectivity | Reported Yield | Limitations |
---|---|---|---|---|
Enzymatic (CtdE-like) | β-Epoxidation → Semipinacol rearrangement | 3S-specific | Quantitative (in vivo) | Requires enzyme engineering for substrate scope |
Enzymatic (PhqK-like) | α-Epoxidation → Semipinacol rearrangement | 3R-specific | Quantitative (in vivo) | Limited to specific bicyclic precursors |
Davis’ Oxaziridine Catalysis | Oxaziridine-mediated oxidation | 3S (up to 52%) | 52% | Moderate yield and selectivity |
Diels-Alder/Dieckmann | Cycloaddition → Intramolecular condensation | Variable (catalyst-dependent) | 56% (dr 4:1) | Low enantioselectivity in some cases |
The final acylation step—coupling (1R,2R)-2-methylcyclopropanecarbonyl chloride with 2,8-diazaspiro[4.5]decan-3-one—demands optimization to minimize racemization of the acid chloride and ensure complete conversion without over-acylation. Critical parameters include solvent selection, base choice, temperature control, and catalyst use:
Solvent Systems:
Catalytic Conditions:
Optimized Protocol:
Table 3: Acylation Optimization Parameters and Outcomes [1] [8]
Condition Variable | Options Tested | Optimal Value | Impact on Yield/Purity |
---|---|---|---|
Solvent | DCM, THF, Dioxane, Toluene, 1,2-Dichloroethane | Anhydrous DCM | Highest yield (90%), minimal hydrolysis |
Base | TEA, DIPEA, Pyridine, Na₂CO₃ (aq.) | DIPEA (2.2 eq) | Effective HCl scavenging, no bis-acylation |
Catalyst | None, ZnCl₂, AlCl₃, TBAB | ZnCl₂ (5 mol%) | Enables lower temperature, prevents racemization |
Temperature | 0°C, RT, 50°C | 0°C → RT gradient | Balances reaction rate and stereochemical integrity |
Reaction Time | 1–24 hours | 4 hours total | Complete conversion without degradation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7